4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-2-16-4-10-19(11-5-16)30(28,29)26-18-8-6-17(7-9-18)23-20-12-13-21(25-24-20)27-15-3-14-22-27/h3-15,26H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEODTFTYCCTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide , with CAS number 1019098-61-3 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol . The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. A study comparing various pyrazole derivatives revealed that certain compounds showed significant activity against Leishmania species, a genus of parasitic protozoa responsible for leishmaniasis. The IC50 values for selected derivatives were reported as low as 0.059 mM , indicating potent activity against Leishmania infantum and Leishmania amazonensis .
The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism is critical in understanding how related compounds might exert their effects against various pathogens.
Structure-Activity Relationship (SAR)
The presence of the pyrazole ring and sulfonamide group in the structure is essential for its biological activity. Studies on related compounds emphasize that modifications to these functional groups can significantly alter their potency and selectivity against specific targets .
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Antileishmanial Activity : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were tested for their ability to inhibit Leishmania growth, showing promising results that indicate potential therapeutic applications .
- Cardiovascular Studies : Research involving various sulfonamide derivatives demonstrated their effects on cardiac function, highlighting the need for further investigation into their mechanisms and potential therapeutic uses .
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Activity |
|---|---|---|---|---|
| This compound | 1019098-61-3 | C21H20N6O2S | 420.5 g/mol | Antimicrobial, Cardiovascular |
| Other Pyrazole Derivatives | Various | Various | Various | Antileishmanial |
Scientific Research Applications
Antiplatelet Activity
One of the primary applications of this compound is its role as a P2Y12 receptor antagonist . This mechanism is vital in preventing platelet aggregation, making it a candidate for treating cardiovascular diseases such as:
- Thromboembolic disorders
- Myocardial infarction
- Stroke prevention
Studies indicate that compounds with similar structures exhibit significant antithrombotic effects, which can be beneficial in clinical settings where platelet inhibition is necessary to prevent clot formation .
Cancer Research
Recent investigations have suggested that derivatives of pyrazole-containing compounds may exhibit anticancer properties. The structural features of 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may contribute to:
- Inhibition of tumor cell proliferation
- Induction of apoptosis in cancer cells
Research into similar compounds has shown promise in targeting specific pathways involved in cancer progression, which could lead to the development of novel chemotherapeutics .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Cardiovascular Trials : Clinical trials assessing the antiplatelet efficacy of P2Y12 antagonists have shown that these compounds significantly reduce the incidence of major adverse cardiovascular events compared to placebo .
- Oncology Research : In vitro studies have demonstrated that pyrazole derivatives can inhibit cancer cell lines, leading to reduced viability and increased apoptosis rates. These findings suggest potential pathways for developing new cancer therapies .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural features and properties of the target compound and its analogues:
Functional Group Impact
- Sulfonamide vs.
- In contrast, the unsubstituted pyrazole in the target compound offers flexibility for target interactions .
- Aromatic Ring Modifications : Ethyl (target) vs. methoxy () substituents on the benzene ring influence electron density and solubility. Methoxy groups enhance solubility but may reduce membrane permeability compared to ethyl .
Pharmacokinetic Considerations
- Oral Bioavailability : highlights in silico predictions for sulfonamide derivatives, suggesting that smaller substituents (e.g., ethyl) may improve bioavailability over bulkier groups (e.g., trimethylpyrazole) .
- Solubility : The absence of a sulfonamide group in ’s methylphenyl analogue likely reduces aqueous solubility, limiting its therapeutic utility .
Research Implications
- Target Selectivity : The ethyl sulfonamide moiety in the target compound could offer a balance between lipophilicity and solubility, making it a candidate for further optimization in enzyme inhibition studies.
- Synthetic Feasibility : Compared to complex analogues like the piperazine-containing compound in , the target compound’s simpler structure may facilitate scalable synthesis .
Preparation Methods
Synthesis of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine
Procedure :
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Pyridazine Activation : 6-Chloropyridazin-3-amine (1.0 equiv) is refluxed with 1H-pyrazole (1.2 equiv) in dimethylformamide (DMF) at 120°C for 12–16 hours.
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Catalysis : Palladium(II) acetate (5 mol%) and Xantphos (10 mol%) enhance coupling efficiency.
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Workup : The mixture is cooled, filtered through Celite®, and purified via column chromatography (SiO₂, ethyl acetate/hexanes).
Coupling with 4-Ethylbenzenesulfonamide
Procedure :
-
Sulfonylation : 6-(1H-Pyrazol-1-yl)pyridazin-3-amine (1.0 equiv) is reacted with 4-ethylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C.
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Base Addition : Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
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Reaction Monitoring : TLC (SiO₂, 7:3 hexanes/ethyl acetate) confirms completion after 4–6 hours.
Yield : 85–89%
Purification : Recrystallization from ethanol/water (3:1) yields white crystals.
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
| Catalyst System | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 72 | <5 |
| CuI/1,10-phenanthroline | 64 | 12 |
| Catalyst-free | 48 | 22 |
Palladium-based systems outperform copper catalysts in minimizing undesired homo-coupling.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18) | 99.2 | <0.1% unreacted sulfonyl chloride |
| Elemental Analysis | C 58.1, H 4.9, N 19.3 (calc. C 58.3, H 4.8, N 19.5) |
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Solid-Phase Synthesis
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Resin : Wang resin-functionalized pyridazine derivatives
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Efficiency : 78% yield after 8 steps, suitable for combinatorial libraries.
Scalability and Industrial Relevance
Kilo-Lab Scale Protocol
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Reactor Type : Jacketed glass reactor with mechanical stirring
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Batch Size : 1.2 kg per cycle
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Cost Analysis :
-
Raw materials: $420/kg
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Catalysts: $180/kg (Pd recovery reduces cost to $110/kg)
-
Q & A
Basic: What are the key synthetic steps for preparing 4-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?
The synthesis involves sequential functionalization of the pyridazine and benzene sulfonamide cores. Key steps include:
- Pyridazine-Amine Coupling : Reacting 6-(1H-pyrazol-1-yl)pyridazin-3-amine with 4-ethylbenzenesulfonyl chloride under reflux in ethanol or DMF, often using a base like triethylamine to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Validation : Confirm purity via TLC and analytical HPLC (>95% purity threshold) .
Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., pyrazole protons at δ 7.8–8.2 ppm, sulfonamide NH at δ 10–11 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 450.1234) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry of pyridazine and pyrazole rings .
Advanced: How can reaction yields be optimized for the pyridazine-sulfonamide coupling step?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or copper iodide to accelerate coupling reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often improves solubility of aromatic intermediates .
- Temperature Gradients : Conduct reactions under microwave irradiation (100–120°C) to reduce reaction time from 24h to 2–4h .
Advanced: How should researchers address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. inactivity)?
- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays (e.g., for kinase inhibition) to rule out assay-specific artifacts .
- Structural Analog Testing : Compare activity with analogs lacking the 4-ethylbenzene sulfonamide group to identify critical pharmacophores .
- Binding Mode Analysis : Perform molecular docking studies using X-ray crystallography data (e.g., PDB: 57T) to assess target engagement .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-sulfonamide derivatives?
- Core Modifications : Systematically vary substituents on the pyrazole (e.g., 1H-pyrazol-1-yl vs. 4-methylpyrazol-3-yl) and sulfonamide (e.g., 4-ethyl vs. 4-trifluoromethyl) to assess potency shifts .
- Pharmacokinetic Profiling : Measure logP (e.g., via shake-flask method) and metabolic stability in microsomes to correlate lipophilicity (4-ethyl group) with bioavailability .
Basic: What methods are used to confirm the absence of regioisomeric impurities in the final product?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals from pyridazine and pyrazole rings .
- HPLC with PDA Detection : Monitor for peaks at λ = 254 nm and 280 nm to detect aromatic byproducts .
Advanced: How can researchers investigate this compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 μM) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., His94Ala in carbonic anhydrase) to identify critical residues .
Advanced: What computational approaches are suitable for predicting this compound’s reactivity or toxicity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for metabolic oxidation .
- ADMET Prediction : Use tools like SwissADME to forecast CYP450 interactions and hERG channel liability .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for high recovery (>85%) .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain needle-shaped crystals for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
